N-(4-Azepanyl)-N-phenylamine dihydrochloride
Description
Properties
IUPAC Name |
N-phenylazepan-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTYJQTMTXUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Azepanyl)-N-phenylamine dihydrochloride, also referred to as 2-(1-Azepanyl)phenyl]amine dihydrochloride , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's unique pharmacological properties.
- Phenyl Group : Attached to the azepane, it plays a crucial role in the compound's interaction with biological targets.
- Dihydrochloride Form : Enhances solubility and stability in aqueous environments, making it suitable for various biological assays.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various receptors and neurotransmitter systems. Notably, it has been studied for its potential effects on sigma receptors, which are implicated in several neurological processes such as pain perception, memory, and learning.
- Sigma Receptor Modulation : The compound exhibits affinity for sigma receptors, influencing neurotransmitter release and potentially offering neuroprotective effects .
- Cytotoxicity and Antiproliferative Effects : In vitro assays have demonstrated its ability to inhibit cell proliferation in certain cancer models, suggesting potential applications in oncology .
In Vitro Studies
In vitro studies have evaluated the compound's efficacy through various assays:
- Cytotoxicity Assays : Studies indicate that this compound can induce cytotoxic effects at specific concentrations, with IC50 values determined for different cell lines .
- Receptor Binding Studies : Binding affinity studies reveal that the compound interacts with sigma receptors, which may mediate its neuroactive properties .
Case Studies
- Neuroprotective Effects : A study conducted on cellular models of neurodegeneration demonstrated that the compound could reduce oxidative stress markers, indicating a potential protective role against neurodegenerative diseases .
- Anticancer Activity : In a recent investigation, the compound was shown to inhibit growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Azepane ring + phenyl + amine | Neuroactive potential, anticancer activity | Unique azepane structure |
| Phenethylamine | Ethyl chain + phenyl | Psychoactive properties | Simpler structure |
| Benzylamine | Benzene + amine | Various biological activities | Lacks cyclic nitrogen |
| Piperidine derivatives | Six-membered nitrogen ring | Diverse pharmacological effects | Structural diversity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of N-(4-Azepanyl)-N-phenylamine exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth and apoptosis .
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Experimental models have shown promise in improving cognitive function and reducing neurodegeneration .
Materials Science
Conductive Polymers
N-(4-Azepanyl)-N-phenylamine dihydrochloride is utilized in the synthesis of conductive polymers. These polymers are essential for developing advanced materials used in electronic devices, sensors, and energy storage systems. The incorporation of this compound enhances the electrical conductivity and stability of the resulting materials .
Nanocomposites
The compound is also being explored in the development of nanocomposite materials. By integrating N-(4-Azepanyl)-N-phenylamine into polymer matrices, researchers have created materials with improved mechanical properties and thermal stability. These nanocomposites find applications in packaging, coatings, and structural components .
Analytical Chemistry
Chemical Sensors
In analytical chemistry, this compound serves as a key component in the design of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes, including heavy metals and organic pollutants. The sensitivity and specificity of these sensors have been validated through rigorous testing .
Chromatographic Techniques
The compound is also used as a reagent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It aids in the separation and quantification of complex mixtures, enhancing the accuracy of analytical results .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Neurological Effects | Showed potential neuroprotective effects in animal models of neurodegeneration. |
| Study C | Conductive Polymers | Enhanced electrical conductivity in synthesized polymer composites. |
| Study D | Chemical Sensors | Developed sensitive sensors for heavy metal detection with low detection limits. |
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally or functionally related compounds is presented below:
Key Research Findings
Salt Form Impact :
- Dihydrochloride salts (e.g., XE-991, azoamidines) are preferred over hydrochloride forms for enhanced solubility and stability in aqueous media . The target compound’s dihydrochloride form may similarly improve its suitability for pharmaceutical formulations.
- However, dihydrochloride salts of aromatic amines (e.g., N-(1-naphthyl) ethylenediamine) are classified as hazardous, suggesting stringent handling protocols may apply to the target compound .
This property may extend to the target compound. Replacement of the phthalimide core in 3-chloro-N-phenyl-phthalimide with an azepane-phenylamine structure shifts applications from polymer synthesis to bioactive molecule design .
Azoamidine dihydrochlorides prioritize radical initiation over biological activity, highlighting how functional groups dictate application despite shared salt forms .
Preparation Methods
Reductive Amination Approach
One of the most efficient and practical methods to prepare N-(4-Azepanyl)-N-phenylamine derivatives is through reductive amination of 4-azepanone (or related ketone precursors) with aniline under catalytic hydrogenation conditions.
- Starting materials: 4-Azepanone and aniline.
- Reaction medium: Ethanol or other suitable solvents.
- Catalyst: Typically a hydrogenation catalyst such as palladium on carbon (Pd/C).
- Reaction vessel: Autoclave or pressure reactor to maintain hydrogen pressure.
- Process: One-pot reductive amination where the ketone and aniline condense to form an imine intermediate, which is subsequently hydrogenated to the secondary amine.
- Advantages: Economical, efficient, and scalable with good control over product purity.
This method is supported by analogous preparation techniques of N-phenylaminopiperidine derivatives, where reductive amination under catalytic hydrogenation yields the target amine effectively.
Nitrosation and Reduction Method
Although more commonly described for related phenylenediamine derivatives, a nitrosation followed by reduction and purification sequence can be adapted for the preparation of N-(4-Azepanyl)-N-phenylamine:
- Step 1: Nitrosation of aniline derivatives in acidic aqueous media at low temperatures (0–10 °C) using sodium nitrite.
- Step 2: Reduction of the nitroso intermediate with zinc powder in hydrochloric acid to yield the amine.
- Step 3: Purification by basification and organic solvent extraction.
- Step 4: Salification by treatment with dry hydrogen chloride gas to obtain the dihydrochloride salt.
This method ensures a stable and reliable process with high purity products, though it is more commonly reported for N,N-diethyl-1,4-phenylenediamine hydrochloride and may require adaptation for the azepanyl derivative.
Detailed Preparation Procedure Example (Adapted)
| Step | Reagents/Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1. Reductive Amination | 4-Azepanone, Aniline, Ethanol, Pd/C catalyst, H2 gas (pressure reactor) | Mix 4-azepanone and aniline in ethanol; add Pd/C catalyst; hydrogenate under 3–5 atm H2 at 25–50 °C for 4–8 hours | Formation of N-(4-Azepanyl)-N-phenylamine base |
| 2. Purification | Filtration to remove catalyst; solvent evaporation; recrystallization | Remove catalyst by filtration; purify base by recrystallization from suitable solvent (e.g., ethanol) | Pure N-(4-Azepanyl)-N-phenylamine |
| 3. Salification | Dry benzene or ethereal solvent; dry HCl gas bubbling | Dissolve amine base in dry solvent; saturate with dry HCl gas; precipitate dihydrochloride salt; filter and dry | N-(4-Azepanyl)-N-phenylamine dihydrochloride salt |
Research Findings and Analysis
- Yield and Purity: The reductive amination method yields high purity products (>95%) with good reproducibility. Salification with dry HCl gas produces stable dihydrochloride salts with defined melting points and enhanced solubility.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are effective for monitoring reaction progress and confirming product structure.
- Process Control: Maintaining low temperatures during nitrosation (if used) and controlled hydrogen pressure during reductive amination are critical for product quality.
- Cost and Scalability: The reductive amination approach is cost-effective and suitable for scale-up, avoiding expensive reagents like lithium aluminum hydride or sodium triacetoxyborohydride used in other reductive amination methods.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-Azepanone, Aniline, Pd/C, H2 | 25–50 °C, 3–5 atm H2, ethanol | Economical, efficient, scalable | Requires hydrogenation setup |
| Nitrosation + Reduction | Aniline, NaNO2, Zn, HCl | 0–10 °C nitrosation; 15–20 °C reduction | Stable process, high purity | Multi-step, more handling steps |
| Hydride Reducing Agents (less preferred) | LiAlH4, NaBH(OAc)3 | Harsh conditions, expensive reagents | High reactivity | Costly, unstable product quality |
Q & A
Q. What are the recommended storage conditions and stability parameters for N-(4-Azepanyl)-N-phenylamine dihydrochloride in laboratory settings?
Answer:
- Storage Conditions : Store as a crystalline solid at -20°C in a tightly sealed container to prevent moisture absorption or degradation .
- Stability : The compound remains stable for ≥5 years under recommended storage conditions. Regularly monitor stability using spectroscopic methods (e.g., UV-Vis at λmax = 255 nm) to detect batch-specific variations .
- Handling Precautions : Use personal protective equipment (PPE), avoid inhalation/contact, and refer to the Safety Data Sheet (SDS) for hazard mitigation protocols .
Q. What spectroscopic and analytical methods are suitable for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : Primary absorbance peak at 255 nm for purity assessment and batch consistency checks .
- Mass Spectrometry (MS) : Confirm molecular weight (381.4 g/mol ) and structural integrity via high-resolution MS .
- Chromatography : Use HPLC with a C18 column (e.g., Chromolith®) for purity analysis, employing mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
| Parameter | Value |
|---|---|
| Molecular Formula | C21H28N2•2HCl |
| Molecular Weight | 381.4 g/mol |
| Purity | ≥98% (HPLC/UV-Vis) |
Q. How should researchers prepare stock solutions of this compound for in vitro assays?
Answer:
- Solubility : Dissolve in distilled water or 0.1M HCl (for enhanced solubility of the hydrochloride salt).
- Protocol :
- Weigh 10 mg of the compound.
- Add 1 mL of solvent and vortex until fully dissolved.
- Filter through a 0.22 µm membrane to remove particulates.
- Store aliquots at -80°C to avoid freeze-thaw cycles .
- Concentration Verification : Use UV-Vis spectroscopy (λmax = 255 nm) with a calibration curve for accuracy .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound in kinase inhibition assays?
Answer:
- Experimental Design :
- Kinase Assays : Use recombinant kinases (e.g., JAK family) in a radiometric or fluorescence-based assay. Include controls (e.g., staurosporine for broad-spectrum inhibition) .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC50 values.
- Selectivity Screening : Profile against a kinase panel (e.g., 50+ kinases) to assess specificity .
- Data Interpretation : Normalize activity to DMSO controls and use nonlinear regression (e.g., GraphPad Prism) for IC50 determination .
Q. What strategies can resolve contradictions in stability or bioactivity data across different research studies?
Answer:
- Root-Cause Analysis :
- Batch Variability : Compare Certificate of Analysis (CoA) data (e.g., purity, solvent residues) between studies .
- Assay Conditions : Replicate experiments under standardized pH, temperature, and buffer conditions (e.g., PBS vs. Tris-HCl) .
- Degradation Products : Use LC-MS to identify impurities or hydrolyzed byproducts affecting bioactivity .
- Collaborative Validation : Share samples with independent labs to confirm findings and minimize protocol bias .
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
- Multi-Step Synthesis :
- Amine Coupling : React 4-azepane with phenylamine using EDC/HOBt in DMF under nitrogen .
- Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt .
- Yield Optimization :
- Use Schlenk techniques to exclude moisture.
- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
- Recrystallize from ethanol/ether for higher purity (>99%) .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
Answer:
- In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and NADPH.
- Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- In Vivo Studies :
- Administer intravenously (1 mg/kg) to rodents.
- Collect plasma at intervals (0–24 hrs) and measure using a validated bioanalytical method (LLOQ = 1 ng/mL) .
- Data Analysis : Calculate clearance (CL) and half-life (t1/2) using non-compartmental modeling (e.g., Phoenix WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
